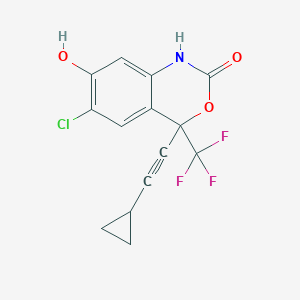
rac 7-Hydroxy Efavirenz
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 7-Hydroxy Efavirenz: is a metabolite of efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) type 1 infection . Efavirenz is known for its role in highly active antiretroviral therapy (HAART) and has been a cornerstone in HIV treatment for over a decade
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 7-Hydroxy Efavirenz involves the hydroxylation of efavirenz. This can be achieved through various chemical reactions, including the use of specific reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: rac 7-Hydroxy Efavirenz undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form additional hydroxylated metabolites.
Reduction: Reduction reactions can modify the hydroxyl group, potentially leading to different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Substitution Reagents: Such as halogenating agents or alkylating agents.
Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
rac 7-Hydroxy Efavirenz has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of efavirenz and its metabolites.
Biology: Studied for its effects on cellular metabolism and potential neurotoxic effects.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of efavirenz in HIV treatment.
Mechanism of Action
rac 7-Hydroxy Efavirenz exerts its effects primarily through its interaction with the HIV reverse transcriptase enzyme. It inhibits the activity of viral RNA-directed DNA polymerase, thereby preventing the replication of the virus . The compound’s mechanism of action involves binding to the enzyme’s active site, leading to the inhibition of viral replication .
Comparison with Similar Compounds
8-Hydroxy Efavirenz: Another hydroxylated metabolite of efavirenz with similar properties but different pharmacological effects.
8,14-Dihydroxy Efavirenz: A metabolite with additional hydroxyl groups, leading to different biological activities.
Uniqueness: rac 7-Hydroxy Efavirenz is unique due to its specific hydroxylation pattern, which influences its pharmacokinetics and pharmacodynamics. Its distinct chemical structure allows for unique interactions with biological targets, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
6-chloro-4-(2-cyclopropylethynyl)-7-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c15-9-5-8-10(6-11(9)20)19-12(21)22-13(8,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMDZAYFVCXHFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
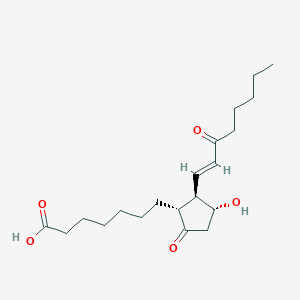
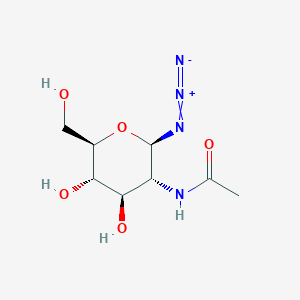

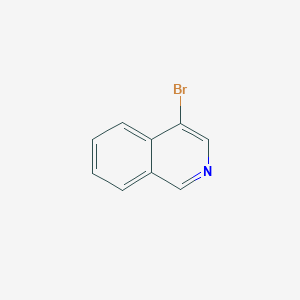
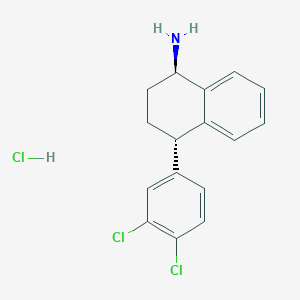
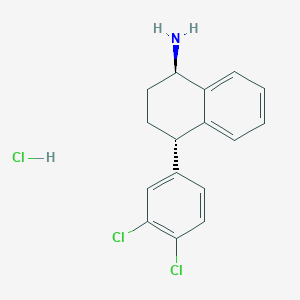
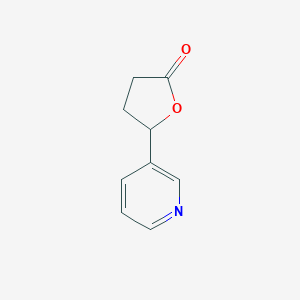
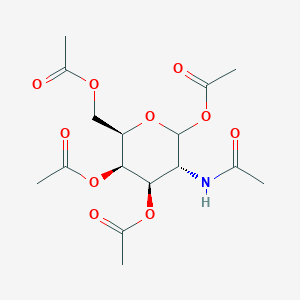
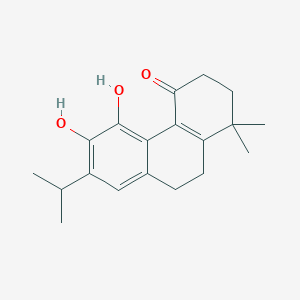
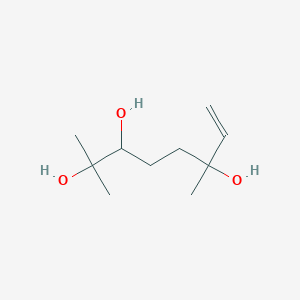

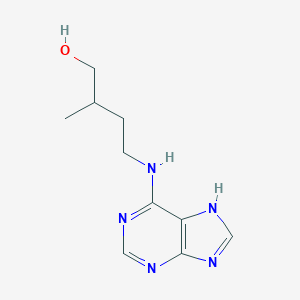
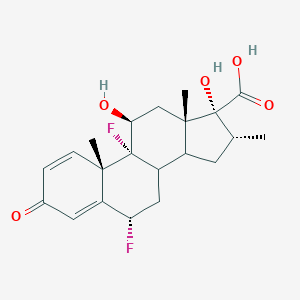
![2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B23486.png)
